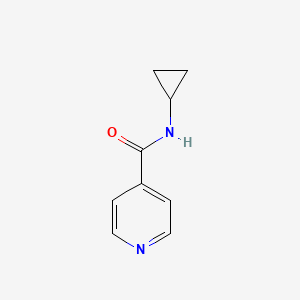

N-Cyclopropylisonicotinamide

Vue d'ensemble

Description

N-Cyclopropylisonicotinamide, commonly known as CPI, is a member of the nicotinamide family of compounds. It has a molecular weight of 162.19 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H10N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.19 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique

Electrophile-induced Dearomatizing Spirocyclization

N-Cyclopropylisonicotinamide plays a role in the synthesis of spirocyclic piperidines through electrophile-induced dearomatizing spirocyclization. This process involves the treatment of N-arylisonicotinamides to produce spirocyclic dihydropyridines, which are related to biologically active molecules like MK-677 (Arnott, Brice, Clayden, & Blaney, 2008).

Cyclophosphamide and Cancer Therapy

While not directly involving this compound, research on cyclophosphamide, a widely used antineoplastic drug, offers insights into the broader context of chemotherapy and drug development. Cyclophosphamide has been pivotal in cancer treatment due to its unique metabolism and cytotoxic properties, shedding light on the potential pathways and mechanisms that could be relevant for compounds like this compound (Emadi, Jones, & Brodsky, 2009).

Apoptosis in HTLV-I-transformed Cells

This compound derivatives, like N-(4-hydroxyphenyl)retinamide, have been studied for their ability to induce growth arrest and apoptosis in malignant T-cell lines. These findings are significant as they suggest a potential therapeutic role for similar compounds in treating various types of lymphomas and leukemias (Darwiche et al., 2004).

Protective Effects on Gut Microbiota

Studies have shown that compounds like cyclophosphamide can disrupt the gut microbiota, leading to research on protective agents. While this compound itself isn't directly mentioned, understanding the interaction of such compounds with the gut microbiome is crucial for developing therapeutic strategies (Lu et al., 2016).

The Role of Cyclopropane Rings in Drug Development

The cyclopropyl ring, a feature in compounds like this compound, has gained attention in drug development. Its unique structure and properties have made it a versatile component in enhancing drug potency and reducing off-target effects, providing a broader understanding of how this compound could be optimized in pharmaceutical applications (Talele, 2016).

Metabolomic Analysis of Drug Effects

Research using metabolomic approaches to study the effects of drugs like cyclophosphamide reveals systematic alterations in organ systems, offering insights into the potential impacts of this compound on biological systems (Qu Tingli et al., 2016)

Safety and Hazards

According to the Safety Data Sheet, N-Cyclopropylisonicotinamide may cause irritation and could be harmful if inhaled, comes in contact with skin, or if swallowed . It is recommended to avoid breathing dust, vapor, mist, or gas and to avoid contact with skin and eyes . The compound should be stored in a tightly closed container in a dry place and kept refrigerated .

Mécanisme D'action

Mode of Action

Nicotinamide mimics the action of neurotransmitters

Biochemical Pathways

. These are collectively referred to as NAD(P)(H). It’s possible that N-Cyclopropylisonicotinamide might interact with similar biochemical pathways, but this needs further investigation.

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .

Propriétés

IUPAC Name |

N-cyclopropylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRHJJHEZUMSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180436 | |

| Record name | Isonicotinamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25764-75-4 | |

| Record name | Isonicotinamide, N-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25764-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

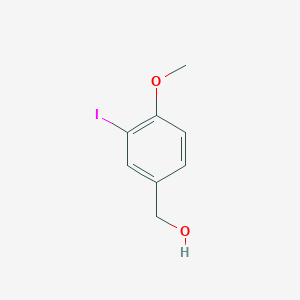

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

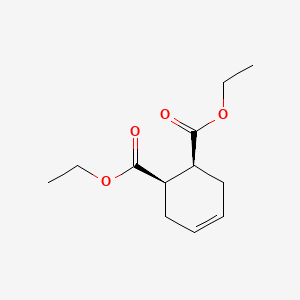

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)